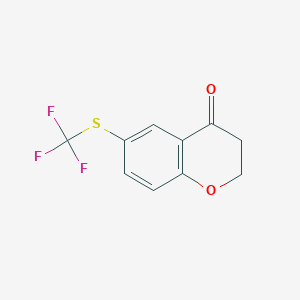
6-((Trifluoromethyl)thio)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Trifluoromethyl)thio)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group at the 6th position of the chroman-4-one structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)chroman-4-one typically involves the introduction of the trifluoromethylthio group into the chroman-4-one framework. One common method involves the reaction of chroman-4-one with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol sulfonates in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-((Trifluoromethyl)thio)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of chroman-4-one .
Aplicaciones Científicas De Investigación
6-((Trifluoromethyl)thio)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-((Trifluoromethyl)thio)chroman-4-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 6-(Trifluoromethyl)chroman-4-one
- 6-(Methylthio)chroman-4-one
- 6-(Ethylthio)chroman-4-one
Comparison: 6-((Trifluoromethyl)thio)chroman-4-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially enhanced biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .
Propiedades
Fórmula molecular |
C10H7F3O2S |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
6-(trifluoromethylsulfanyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
Clave InChI |
ROBMIODBJSLATN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=C(C=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)



![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)

![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)

![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)

